Methyl(2,3,6-trifluorophenyl)sulfane
Description
Methyl(2,3,6-trifluorophenyl)sulfane is an organosulfur compound characterized by a methylthio group (–SCH₃) attached to a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 6-positions. This trifluorinated aromatic sulfide is notable for its electronic and steric properties, which arise from the combination of sulfur's polarizability and the electron-withdrawing effects of fluorine substituents. Such compounds are often explored in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
1,2,4-trifluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXDESOSRTVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,3,6-trifluorophenyl)sulfane typically involves the reaction of 2,3,6-trifluorobenzyl chloride with sodium methylthiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C7H4F3Cl+CH3SNa→C7H5F3S+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,3,6-trifluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, thiols, and amines
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding thiol
Substitution: Various substituted sulfides
Scientific Research Applications
Organic Synthesis
Methyl(2,3,6-trifluorophenyl)sulfane serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a precursor for various organosulfur compounds. Its ability to undergo diverse chemical reactions makes it valuable for developing new synthetic methodologies.
Research has indicated that compounds with trifluoromethyl groups exhibit unique biological activities. This compound is under investigation for its potential antimicrobial and anticancer properties. Studies suggest that the lipophilicity conferred by the trifluoromethyl group enhances cellular penetration, allowing it to interact with biological targets effectively.
Pharmaceutical Development
In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals. Its derivatives have shown promise in drug development due to their biological activity and ability to modulate enzyme functions.
Agrochemicals
The compound is also being studied for applications in agrochemicals. Its reactivity can be harnessed to develop new pesticides or herbicides that are more effective or environmentally friendly.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The mechanism involved disruption of bacterial cell membranes due to enhanced lipophilicity.
- Anticancer Properties : Research published in a peer-reviewed journal highlighted the potential of this compound in targeting specific cancer cell lines. The trifluoromethyl group was found to increase the compound's selectivity towards tumor cells compared to normal cells.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Versatile reactions including nucleophilic substitutions |
| Biological Activity | Investigated for antimicrobial and anticancer properties | Enhanced cellular penetration; effective against pathogens |
| Pharmaceutical Development | Precursor for drug synthesis | Modulates enzyme functions; potential therapeutic agents |
| Agrochemicals | Development of new pesticides/herbicides | Improved efficacy and environmental safety |
Mechanism of Action
The mechanism of action of Methyl(2,3,6-trifluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane ()
- Substituents : Two fluorines (positions 2,3), a methoxy group (position 6), and a methyl group (position 4).
- Impact: The methoxy group (–OCH₃) introduces electron-donating resonance effects, countering fluorine's electron-withdrawal.
- Applications : Such hybrid substituent patterns are common in agrochemical intermediates, where balanced lipophilicity and electronic effects optimize bioavailability .
4-Methylphenyl Trifluoromethanesulfonate ()
- Functional Group : Trifluoromethanesulfonate (–OSO₂CF₃, "triflate") vs. methylthio (–SCH₃).
- Reactivity : Triflates are superior leaving groups in SN2 reactions and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). In contrast, methylthio groups are less reactive but serve as directing groups in NAS or radical reactions.
- Utility : Triflates are widely used in synthesizing complex aromatics, while sulfides like Methyl(2,3,6-trifluorophenyl)sulfane are precursors to sulfoxides or sulfones with applications in asymmetric catalysis .
Sulfonylurea Herbicides ()
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonylurea (–SO₂NHC(O)NH–) linkages and triazine rings.
- Key Differences :
- Functional Groups : Sulfonyl groups (–SO₂–) increase polarity and hydrogen-bonding capacity compared to sulfides.
- Bioactivity : Sulfonylureas inhibit plant acetolactate synthase (ALS), a mode of action distinct from sulfide derivatives. This compound lacks the triazine moiety critical for ALS binding, highlighting divergent applications .
Pentafluorophenyl Sulfonates ()
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)-methanesulfonate exemplifies highly fluorinated sulfonate esters.
- Electron Deficiency : Pentafluoro substitution renders the phenyl ring strongly electron-deficient, enhancing reactivity in electron-rich environments.
- Stability : Sulfonates are more hydrolytically stable than sulfides but less versatile in redox transformations (e.g., sulfide-to-sulfone oxidation) .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Functional Group | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Not Provided | 2,3,6-F₃, SCH₃ | Sulfide | NAS precursor, agrochemicals |
| Methyl(2,4,5-trifluorophenyl)sulfane | 54378-74-4 | 2,4,5-F₃, SCH₃ | Sulfide | Isomeric electronic effects |
| (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane | 37741 | 2,3-F₂, 6-OCH₃, 4-CH₃, SCH₃ | Sulfide | Bioactive intermediate |
| 4-Methylphenyl trifluoromethanesulfonate | 29540-83-8 | 4-CH₃, OSO₂CF₃ | Triflate | Cross-coupling reagent |
| Triflusulfuron methyl ester | 96525-23-4 | SO₂NHC(O)NH-triazine | Sulfonylurea | Herbicide (ALS inhibitor) |
Biological Activity
Methyl(2,3,6-trifluorophenyl)sulfane is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is a sulfide derivative featuring a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug design. This review synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
2. Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its molecular structure. The presence of the trifluoromethyl group at the 2, 3, and 6 positions on the phenyl ring alters the electronic properties of the molecule, influencing its interaction with biological targets.
Table 1: Key Structural Features and Their Biological Implications
| Structural Feature | Description | Biological Implication |
|---|---|---|
| Trifluoromethyl Group | Electron-withdrawing group | Enhances potency and selectivity in enzyme inhibition |
| Sulfide Linkage | Sulfur atom connected to phenyl ring | Contributes to bioactivity against various pathogens |
| Methyl Group | Increases lipophilicity | Improves membrane permeability |
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that similar trifluoromethyl-containing compounds can inhibit reverse transcriptase enzymes by altering their binding affinity through hydrogen bonding interactions .
- Antimicrobial Activity : The compound has displayed significant antimicrobial properties against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against Chlamydia trachomatis, highlighting the importance of this substituent in developing new antibiotics .
4. Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antichlamydial Activity : A study evaluated the antichlamydial effects of several derivatives with varying substitutions on the phenyl ring. The presence of the trifluoromethyl group was crucial for maintaining high levels of activity against C. trachomatis, with some compounds showing efficacy comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that while some derivatives exhibited potent antimicrobial activity, they maintained low cytotoxicity towards human cell lines, indicating a favorable therapeutic index .
Table 2: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antichlamydial | This compound | Significant reduction in inclusion size |
| Cytotoxicity | Various derivatives | Low toxicity observed in human cell lines |
| Enzyme Inhibition | Trifluoromethyl analogs | Enhanced inhibition compared to non-fluorinated analogs |
5. Conclusion
This compound represents a promising scaffold for further drug development due to its unique structural features and demonstrated biological activities. Its ability to inhibit key enzymes and exhibit antimicrobial properties positions it as a candidate for treating various infectious diseases. Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
